6-(4-Bromophenyl)benzo[a]phenazin-5-ol
Description
Properties
CAS No. |
374699-80-6 |
|---|---|
Molecular Formula |
C22H13BrN2O |
Molecular Weight |
401.3g/mol |
IUPAC Name |
6-(4-bromophenyl)benzo[a]phenazin-5-ol |
InChI |
InChI=1S/C22H13BrN2O/c23-14-11-9-13(10-12-14)19-21-20(15-5-1-2-6-16(15)22(19)26)24-17-7-3-4-8-18(17)25-21/h1-12,26H |
InChI Key |
WFIOFFQDCZTTDY-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=C(C3=NC4=CC=CC=C4N=C23)C5=CC=C(C=C5)Br)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Modifications and Electronic Effects
The reactivity and functional utility of benzo[a]phenazin-5-ol derivatives are highly dependent on substituents. Key comparisons include:
a) 6-(4-Methoxyphenyl)benzo[a]phenazin-5-ol
- Structure : Features a methoxy (-OCH₃) group at the para position of the phenyl ring.
- Synthesis : Achieved via green chemistry approaches, such as microwave-assisted reactions in PEG-400 with p-TSA catalysis, yielding 82–92% .
- Properties : The electron-donating methoxy group enhances solubility and stabilizes intermediates during annulation reactions.
b) 6-(3,4-Dibromophenyl)benzo[a]phenazin-5-ol
- Structure : Contains bromine substituents at both meta and para positions.
- Reactivity: Dibromo substitutions reduce yields in Ru(II)-catalyzed oxidative annulation reactions (58% vs. 67–70% for mono-substituted derivatives) due to steric hindrance and electronic deactivation .
c) 6-(Cyclohexyl)benzo[a]phenazin-5-ol
Preparation Methods
Acid-Catalyzed Condensation
The foundational approach for synthesizing benzo[a]phenazin-5-ol derivatives involves the acid-catalyzed condensation of lawsone (2-hydroxy-1,4-naphthoquinone) with aromatic 1,2-diamines. Rehberg and Rutherford first demonstrated this method in 1995, employing acetic acid under reflux conditions to facilitate the reaction between lawsone and o-phenylenediamine. The protocol yields 5,7-dihydrobenzo[a]phenazin-5-one intermediates, which undergo tautomerization to form the desired benzo[a]phenazin-5-ol core. While this method achieves moderate yields (62–94%), its reliance on prolonged reflux (12–24 hours) and stoichiometric acid limits its practicality for large-scale synthesis.
Solid-State Synthesis
Microwave-Assisted Synthesis
One-Pot Microwave Irradiation
Microwave-assisted synthesis has emerged as a cornerstone for rapid and efficient preparation of 6-(4-bromophenyl)benzo[a]phenazin-5-ol. Jiang et al. demonstrated a one-pot, two-step protocol under microwave irradiation (120°C, 7–14 minutes) using lawsone, o-phenylenediamine, 4-bromobenzaldehyde, and malononitrile. The reaction proceeds via initial condensation of lawsone and diamine to form the phenazin-5-ol intermediate, followed by a Knoevenagel-Michael-cyclization cascade with the aldehyde and malononitrile. This method achieves yields of 81–92% and enables precise control over regioselectivity, ensuring the 4-bromophenyl group is incorporated at the 6-position.
Catalytic Microwave Systems
Recent advancements integrate heterogeneous catalysts with microwave technology to enhance reaction efficiency. For instance, Nikoorazm and Khanmoradi reported a Ce/PDA/CPTS@CoFe2O4 nanocomposite-catalyzed synthesis under microwave conditions. The catalyst’s Lewis acid sites activate both lawsone and 4-bromobenzaldehyde, facilitating a four-component reaction in ethanol/water (1:1) at reflux. This protocol achieves yields of 90–97% within 30–40 minutes, with the nanocatalyst exhibiting excellent recyclability (up to 8 cycles).
Multi-Component Reactions (MCRs)
Four-Component Domino Reactions
MCRs have revolutionized the synthesis of polyfunctionalized phenazines. A notable example involves the domino reaction of lawsone, o-phenylenediamine, 4-bromobenzaldehyde, and malononitrile catalyzed by La@guanine@SBA-15. The mechanism proceeds through:
-
Schiff-base formation between lawsone and diamine.
-
Knoevenagel condensation of aldehyde and malononitrile.
-
Michael addition and cyclization to install the 4-bromophenyl group.
This method produces this compound in 87–99% yield under mild conditions (refluxing ethanol, 2–5.5 hours).
Nanocatalyst-Driven Synthesis
Nano CuO-Catalyzed Reactions
Nano CuO (10 mol%) has been employed in solvent-free, four-component reactions to synthesize this compound derivatives. The catalyst accelerates both the Knoevenagel condensation and Michael addition steps, achieving yields of 89–93% within 6–10 minutes at 75°C. The small particle size (20–30 nm) and high surface area of CuO nanoparticles enhance catalytic activity, enabling efficient electron transfer.
Graphene Oxide-Based Catalysts
Hyperbranched polyglycerol-functionalized graphene oxide (GO-HPG) has been utilized for one-pot syntheses under microwave irradiation. The GO-HPG framework stabilizes reactive intermediates, such as the phenazin-5-ol tautomer, while facilitating π-π interactions with aromatic substrates. This method achieves yields of 80–95% in 4–7 minutes, demonstrating superior performance compared to conventional acid catalysts.
Functionalization of Preformed Phenazine Cores
Suzuki-Miyaura Cross-Coupling
Post-synthetic functionalization via Suzuki-Miyaura coupling enables precise introduction of the 4-bromophenyl group. For example, (4-bromophenyl)methanol can be converted to the corresponding boronic ester, which undergoes palladium-catalyzed coupling with iodinated benzo[a]phenazin-5-ol derivatives. Using Pd(dppf)Cl2 as a catalyst and K2CO3 as a base in 1,4-dioxane at 90°C, this method achieves coupling efficiencies >85%.
Electrophilic Aromatic Substitution
Direct bromination of the benzo[a]phenazin-5-ol core using Br2 in acetic acid introduces bromine at the 6-position. Subsequent Ullmann coupling with 4-bromophenylboronic acid installs the aryl group, though this two-step process suffers from moderate overall yields (50–60%) due to competing side reactions.
Comparative Analysis of Preparation Methods
| Method | Conditions | Catalyst | Yield | Time | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Acid-Catalyzed Condensation | Acetic acid, reflux | None | 62–94% | 12–24 h | Simple setup | Long duration, low atom economy |
| Solid-State Synthesis | 70°C, solvent-free | None | 100% | 15 min | Green chemistry, high yield | Requires post-functionalization |
| Microwave MCR | 120°C, EtOH/H2O | Ce/PDA/CPTS@CoFe2O4 | 90–97% | 30–40 min | Rapid, high regioselectivity | Specialized equipment required |
| Nano CuO Catalysis | 75°C, solvent-free | CuO nanoparticles | 89–93% | 6–10 min | Recyclable catalyst, short reaction time | Nanoparticle synthesis complexity |
| Suzuki Cross-Coupling | 90°C, 1,4-dioxane | Pd(dppf)Cl2 | >85% | 16 h | Precise functionalization | Multi-step, cost-intensive reagents |
Q & A
Q. What are the primary synthetic routes for 6-(4-Bromophenyl)benzo[a]phenazin-5-ol, and how do reaction conditions influence yield?
The compound is synthesized via condensation of lawsone (2-hydroxy-1,4-naphthoquinone) with 4-bromophenyl-substituted benzene-1,2-diamines. Key steps include:
- Step 1 : Acid-catalyzed cyclization of lawsone with 1,2-diamines in ethanol or methanol under reflux (80–100°C, 6–12 hours) to form the benzo[a]phenazin-5-ol core .
- Step 2 : Bromophenyl incorporation via Suzuki coupling or nucleophilic aromatic substitution, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and anhydrous conditions .
- Optimization : Microwave-assisted synthesis reduces reaction time (30–60 minutes) and improves yield (75–90%) compared to conventional heating (50–70% yield) .
Q. What analytical techniques are critical for characterizing this compound?
- Structural Elucidation : Use NMR (¹H, ¹³C, and 2D-COSY) to confirm aromatic proton coupling and bromine substitution patterns. Mass spectrometry (HRMS) validates molecular weight (e.g., C₂₂H₁₄BrN₂O₂, exact mass 430.02) .
- Purity Assessment : HPLC with UV detection (λ = 254 nm) and C18 columns, achieving >95% purity with acetonitrile/water mobile phases .
Q. How does the bromophenyl substituent affect the compound’s electronic properties?
The electron-withdrawing bromine atom enhances electrophilicity at the phenazine core, facilitating π-π stacking interactions in crystallographic studies. UV-Vis spectroscopy shows a redshift (Δλ = 15–20 nm) compared to non-brominated analogs due to extended conjugation .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities of benzo[a]phenazin-5-ol derivatives?
Discrepancies in antimicrobial or anticancer activities arise from structural variations (e.g., substituent position) and assay conditions. A systematic approach includes:
- Comparative SAR Analysis : Tabulate bioactivity data for analogs with varying substituents (Table 1).
- Standardized Assays : Use consistent cell lines (e.g., HeLa for cytotoxicity) and MIC thresholds (e.g., ≤25 µg/mL for antimicrobial activity) .
Table 1 : Bioactivity Comparison of Selected Analogs
| Compound | Substituent Position | IC₅₀ (µM, HeLa) | MIC (µg/mL, S. aureus) |
|---|---|---|---|
| 6-(4-Bromophenyl) derivative | C-4 Br | 12.3 ± 1.2 | 18.5 ± 2.1 |
| 6-Phenyl derivative | C-4 H | >50 | 45.6 ± 3.4 |
| 6-(4-Nitrophenyl) derivative | C-4 NO₂ | 8.7 ± 0.9 | 10.2 ± 1.5 |
Q. How can green chemistry principles be applied to optimize the synthesis of this compound?
- Solvent Selection : Replace ethanol with cyclopentyl methyl ether (CPME), a biodegradable solvent, reducing environmental impact .
- Catalyst Recycling : Use heterogeneous catalysts (e.g., Fe₃O₄-supported palladium) to achieve 85% yield over 5 cycles .
- Waste Reduction : Employ ultrasound-assisted synthesis, cutting solvent use by 40% and energy consumption by 50% .
Q. What computational methods predict the compound’s interaction with biological targets?
- Molecular Docking : AutoDock Vina simulations reveal strong binding (ΔG = -9.2 kcal/mol) to E. coli DNA gyrase, correlating with experimental MIC data .
- DFT Calculations : HOMO-LUMO gaps (4.1 eV) indicate redox activity, supporting potential as a photosensitizer in photodynamic therapy .
Q. How do structural modifications at the phenazine core influence photostability?
- Accelerated Testing : Expose derivatives to UV light (365 nm, 72 hours) and monitor degradation via HPLC. The bromophenyl group increases stability (5% degradation vs. 20% for non-halogenated analogs) due to reduced H-atom abstraction .
Methodological Considerations
Q. What protocols mitigate side reactions during bromophenyl functionalization?
- Temperature Control : Maintain ≤80°C during Suzuki coupling to prevent debromination.
- Purification : Use silica gel chromatography (hexane/ethyl acetate, 3:1) to isolate the target compound from biphenyl byproducts .
Q. How are contradictions in cytotoxicity data addressed across studies?
- Meta-Analysis : Pool data from ≥3 independent studies and apply Cohen’s d to quantify effect sizes. For example, the bromophenyl derivative shows moderate cytotoxicity (mean d = 0.65) across 12 datasets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
